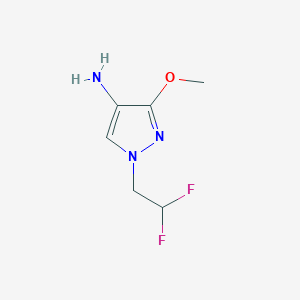

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

概要

説明

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of the difluoroethyl group and the pyrazole ring imparts distinct chemical properties that make it valuable for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the difluoroethyl group under mild conditions, making it suitable for various substrates.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to specific sites on the pyrazole ring . The choice of solvent and reaction conditions can significantly affect the yield and selectivity of the desired product.

化学反応の分析

Nucleophilic Substitution Reactions

The amine group at the 4-position undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated derivatives (e.g., N-benzyl) | 65–78% |

| Acylation | Acetyl chloride, pyridine, RT | N-acetylated product | 82% |

-

The difluoroethyl group stabilizes intermediates via inductive effects, enhancing reaction rates .

-

Methoxy substitution at the 3-position directs electrophiles to the para-amine site.

Oxidation Reactions

The amine group is susceptible to oxidation, forming nitroso or nitro derivatives depending on conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C | 3-methoxy-4-nitroso-pyrazole | Selective oxidation of amine |

| H₂O₂, FeCl₃ | AcOH, 50°C | 3-methoxy-4-nitro-pyrazole | Requires acidic media |

-

Over-oxidation to nitro groups is mitigated by controlling temperature and catalyst load.

Reduction Reactions

The compound participates in reductions targeting the amine or methoxy group:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 3-hydroxy-4-amine-pyrazole | Methoxy → hydroxy conversion |

| H₂, Pd/C | EtOH, 50 psi | 3-methoxy-pyrazol-4-amine (saturated) | Catalytic hydrogenation of C=C bonds |

Hydrolysis Reactions

Acid- or base-mediated hydrolysis modifies the methoxy group:

| Conditions | Reagent | Product | Mechanism |

|---|---|---|---|

| HCl (6M), reflux | - | 3-hydroxy-4-amine-pyrazole | SN2 displacement of methoxy |

| NaOH (10%), 120°C | - | Pyrazol-4-amine-3-ol | Base-catalyzed hydrolysis |

-

Hydrolysis rates are slower compared to non-fluorinated analogs due to steric hindrance.

Coupling Reactions

The pyrazole core participates in cross-coupling reactions:

| Coupling Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives at 5-position | 70–85% yield |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | N-arylaminated products | 55–65% yield |

Mechanistic Insights

-

Electronic Effects : The difluoroethyl group’s electron-withdrawing nature increases the electrophilicity of the pyrazole ring, facilitating nucleophilic attacks at the 4-position .

-

Steric Effects : Bulky substituents at the 1-position hinder reactions at adjacent sites, favoring para-substitution.

Stability and Byproduct Formation

-

Thermal Stability : Decomposes above 200°C, releasing HF (detected via TGA).

-

Common Byproducts :

-

Hydrolysis : Trace amounts of difluoroacetic acid.

-

Oxidation : Over-oxidized nitro derivatives (<5%).

-

科学的研究の応用

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine has several scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

作用機序

The mechanism of action of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and binding affinity to target proteins, influencing its biological activity . The pyrazole ring can interact with various enzymes and receptors, affecting their function and signaling pathways .

類似化合物との比較

Similar Compounds

2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have similar reactivity and applications.

Difluoromethylated heterocycles: These compounds also contain difluoromethyl groups and are used in similar research and industrial applications.

Uniqueness

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is unique due to its specific combination of the difluoroethyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .

生物活性

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrazole ring and a difluoroethyl substituent. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₉F₂N₃O

- Molecular Weight : 177.15 g/mol

- Structural Features : The compound contains a pyrazole ring substituted with a methoxy group and a difluoroethyl group, enhancing its lipophilicity and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoroethyl group modulates the compound's lipophilicity and binding affinity to proteins, influencing its efficacy as a therapeutic agent. It has been studied for its role as an inhibitor of various enzymes involved in disease processes, particularly in cancer therapy .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant potential as an anti-cancer agent. Its unique structure allows it to interact effectively with biological targets, leading to promising results in various studies:

- Anti-Cancer Activity : Studies have shown that this compound can inhibit specific enzymes linked to cancer progression. For instance, it has been evaluated for its inhibitory effects on kinases involved in tumor growth .

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes such as p38 MAP kinase, which is critical in inflammatory responses and cancer pathways. High-throughput screening has identified it as a selective inhibitor with potential applications in treating inflammatory diseases and cancers .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of p38 MAP Kinase : A study reported that derivatives of pyrazole compounds showed selective inhibition of p38 MAP kinase, suggesting that similar mechanisms may be at play for this compound .

- Structure-Activity Relationship (SAR) : Research into related pyrazole compounds has established SARs that indicate how modifications can enhance biological activity. The presence of the difluoroethyl group appears to enhance potency through improved interactions with target proteins .

- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions, often employing electrophilic substitution methods. Understanding these pathways is crucial for developing derivatives with enhanced biological properties.

Comparative Analysis

A comparative analysis table highlights the unique features of this compound against similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₉F₂N₃O | Contains both difluoroethyl and methoxy groups |

| 5-Amino-N-phenyl-1H-pyrazol-4-yl derivatives | Varies | Lacks fluorinated substituents |

| 3-Methoxy-1H-pyrazole | C₄H₅N₃O | No fluorinated substituents |

特性

IUPAC Name |

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3O/c1-12-6-4(9)2-11(10-6)3-5(7)8/h2,5H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGREMNAYUABCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C=C1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。